molecular formula C4H7BF3K B3118176 Potassium (Z)-but-2-en-1-yltrifluoroborate CAS No. 233664-54-5

Potassium (Z)-but-2-en-1-yltrifluoroborate

Cat. No. B3118176
CAS RN: 233664-54-5
M. Wt: 162.01 g/mol
InChI Key: SIQCEUGOWYYTQR-OLGQORCHSA-N
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Description

Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a silvery-white metal that is soft enough to be easily cut with a knife . Borate is a compound that includes boron and oxygen, and it can form various structures .

Scientific Research Applications

Catalytic Applications

One of the significant applications of potassium (Z)-but-2-en-1-yltrifluoroborate is in catalysis. Ramachandran and Mitsuhashi (2015) describe a Pd-catalyzed hydrogenation process using potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate. This process efficiently produces either the (Z)- or (E)-isomer of vinylborate with high purity. The method also allows the transformation of the initially formed (Z)-isomer of the alkene into the (E)-isomer, demonstrating its versatility in synthetic chemistry (Ramachandran & Mitsuhashi, 2015).

Cross-Coupling Reactions

Molander and Wisniewski (2012) highlighted the synthesis of potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through a copper-catalyzed diboration of aldehydes. This synthesis, followed by a palladium-catalyzed Suzuki-Miyaura reaction, allows access to protected secondary alcohols in high yields. This reaction is crucial for producing a variety of organic compounds and demonstrates the utility of potassium alkyltrifluoroborates in cross-coupling reactions (Molander & Wisniewski, 2012).

Stability and Storage in Combinatorial Chemistry

Molander et al. (2002) explored the palladium-catalyzed cross-coupling reaction of potassium alkynyltrifluoroborates with aryl halides or triflates. These potassium alkynyltrifluoroborates are noted for their air- and moisture-stable crystalline form, which can be stored indefinitely. This stability is particularly advantageous in combinatorial chemistry applications (Molander, Katona, & Machrouhi, 2002).

properties

IUPAC Name

potassium;[(Z)-but-2-enyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCEUGOWYYTQR-OLGQORCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC=CC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C/C=C\C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (Z)-but-2-en-1-yltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (Z)-but-2-en-1-yltrifluoroborate
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